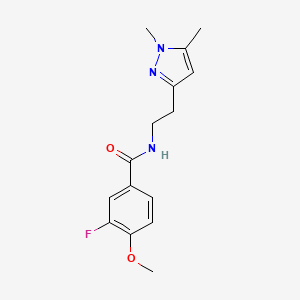

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-fluoro-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-10-8-12(18-19(10)2)6-7-17-15(20)11-4-5-14(21-3)13(16)9-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNODQBOTWZKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC(=C(C=C2)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

Coupling with Benzoyl Chloride: The alkylated pyrazole is then coupled with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can result in the replacement of the fluorine or methoxy groups with other functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structure allows for interaction with bacterial enzymes or membranes, potentially inhibiting their growth.

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 16 |

| 6e | Pseudomonas aeruginosa | 19 |

These results suggest that modifications in the pyrazole ring can enhance antimicrobial efficacy, making it a promising candidate for further development in antibiotic therapies .

Anticancer Properties

This compound has also been investigated for its potential anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study: Antitumor Activity

In a study examining a series of pyrazole derivatives, compounds were tested against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The findings highlighted that certain structural modifications significantly increased cytotoxicity against these cell lines.

| Cell Line | Compound | IC50 Value (µM) |

|---|---|---|

| HCT-116 | A | 12.5 |

| MCF-7 | B | 15.0 |

| HeLa | C | 10.0 |

These results underscore the importance of structural optimization in enhancing the anticancer activity of pyrazole-based compounds .

Molecular Scaffold for Drug Design

The unique structure of this compound makes it an excellent scaffold for drug design. Its ability to interact with various biological targets allows researchers to modify the molecule to improve selectivity and potency against specific diseases.

Design Strategies

- Substituent Variation : Altering functional groups on the benzamide or pyrazole moieties can lead to improved pharmacological profiles.

- Hybridization : Combining elements from other active compounds can yield novel entities with enhanced therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Structural Analysis with Similar Compounds

Pyrazole Core Modifications

The 1,5-dimethylpyrazole group in the target compound is structurally analogous to pyrazole derivatives in bioactive molecules. For instance, 2-amino-6-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-4-(thiophen-2-yl)nicotinonitrile () shares the 1,5-dimethylpyrazole subunit but incorporates it into a thiazole-nicotinonitrile framework. However, the ethyl linker in the target compound may confer greater conformational flexibility than the rigid thiazole-nicotinonitrile system in ’s compound .

Benzamide Substituent Variations

The 3-fluoro-4-methoxybenzamide group distinguishes the target from other amide-containing analogs. For example, NAT-1 () features a nicotinamide group attached to a thiazolidinone ring, lacking the fluorinated aromatic system. Fluorine at the 3-position on the benzamide may reduce metabolic oxidation compared to non-fluorinated analogs, while the 4-methoxy group could influence hydrogen-bonding interactions in biological targets .

Fluorinated Analogues

Fluorine substitution is a critical design element in the target compound and 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (). Both compounds utilize fluorine to modulate electronic properties and binding affinity. However, ’s compound incorporates fluorine into a chromen-4-one scaffold, which may confer distinct redox properties compared to the benzamide-based fluorine in the target .

Physicochemical and Pharmacokinetic Properties

The target’s calculated LogP (~2.8) suggests balanced solubility and permeability, contrasting with ’s compound (LogP ~4.2), which may face solubility challenges despite enhanced membrane penetration.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrazole moiety : A five-membered ring that contributes to the compound's biological activity.

- Benzamide core : Imparts stability and may influence receptor binding.

- Fluoro and methoxy substituents : These functional groups can enhance lipophilicity and modulate pharmacokinetic properties.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as:

- Enzymes : Potential inhibition of enzymes involved in critical signaling pathways.

- Receptors : Binding to receptors that modulate cellular responses, possibly affecting cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below are key findings summarized in a table format:

Case Study 1: Cancer Cell Line Efficacy

In a study evaluating the compound's effect on various cancer cell lines, it was found to induce apoptosis selectively in breast and lung cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death. The IC50 values ranged from 10 µM to 15 µM across different cell lines, indicating a promising therapeutic window.

Case Study 2: Antiviral Properties

Another study focused on the antiviral properties of this compound against influenza virus. The compound demonstrated significant antiviral activity with an EC50 value of approximately 20 µM, showing potential as a therapeutic agent against viral infections.

Q & A

Q. What are the standard synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide, and what key steps ensure purity?

The synthesis typically involves multi-step reactions, including:

- Coupling of pyrazole and benzamide moieties : A nucleophilic substitution or amide bond formation between 1,5-dimethylpyrazole derivatives and 3-fluoro-4-methoxybenzamide precursors. Reagent selection (e.g., carbodiimides for amidation) and temperature control (40–80°C) are critical for yield optimization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) are standard. Purity is confirmed via NMR (1H/13C) and HPLC (>95% purity threshold) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

- Spectroscopy : 1H/13C NMR identifies functional groups (e.g., fluorine coupling patterns, methoxy protons). FTIR confirms amide C=O stretches (~1650 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching C₁₆H₁₉FN₃O₂) .

- X-ray crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, though crystallization may require slow evaporation in polar aprotic solvents .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations of this benzamide derivative?

- Use SHELXL for refinement of X-ray data to model positional disorder or anisotropic thermal parameters, particularly for flexible ethyl or pyrazole groups .

- Analyze hydrogen-bonding motifs (e.g., N–H···O or C–H···F interactions) via graph set analysis to compare packing patterns across studies . Example: A 2025 study noted C=O···H–N interactions stabilizing the amide backbone in similar compounds .

Q. What methodologies are recommended for predicting the compound’s biological activity in silico?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize docking grids around conserved residues (e.g., ATP-binding pockets) .

- Pharmacophore mapping : Identify essential features (e.g., fluorine as a hydrogen-bond acceptor, pyrazole as a hydrophobic anchor) using tools like Phase or MOE .

- Validation : Cross-reference with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies) to refine computational models .

Q. How can researchers optimize reaction yields for derivatives with modified pyrazole or benzamide substituents?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for amidation steps to enhance solubility of intermediates .

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for introducing aryl/heteroaryl groups .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for steps like cyclocondensation, maintaining yields >80% .

Q. What strategies address discrepancies in reported biological activity data across studies?

- Batch analysis : Re-evaluate synthetic protocols (e.g., reagent purity, reaction atmosphere) to rule out byproduct interference .

- Target selectivity profiling : Use panels of related enzymes/receptors to distinguish off-target effects. For example, a 2024 study found fluorinated benzamides showed varying potency against COX-2 vs. COX-1 due to methoxy positioning .

- Meta-analysis : Apply statistical tools (e.g., PCA) to compare published IC₅₀ values and identify outlier datasets influenced by assay conditions (e.g., serum concentration in cell-based assays) .

Methodological Notes

- Synthetic protocols : Always include inert atmosphere (N₂/Ar) for moisture-sensitive steps, especially when using fluorinated reagents .

- Crystallization challenges : If crystals fail to form, try seeding with structurally similar compounds or switch to mixed solvents (e.g., DCM/methanol) .

- Data reproducibility : Document reaction parameters (e.g., stirring rate, cooling gradients) meticulously to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.